molecular formula C21H21NO4 B105625 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid CAS No. 179162-55-1

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Cat. No. B105625
M. Wt: 351.4 g/mol
InChI Key: PDTXSIGPZDVVIX-UHFFFAOYSA-N
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Description

The compound "4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid" is a chemical entity that belongs to the class of isoxazole benzoic acid derivatives. These compounds are of interest due to their potential biological activities and applications in various fields of chemistry and medicine. The papers provided do not directly discuss this specific compound, but they do provide insights into similar isoxazole derivatives and their synthesis, biological evaluation, and chemical properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce the desired functional groups. For example, the synthesis of pyrrolo-isoxazole benzoic acid derivatives as described in paper involves a multi-step process starting with p-aminobenzoic acid and maleic anhydride to yield maleanilic acid, followed by cyclization and condensation reactions to obtain the final products. Similarly, the synthesis of 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involves condensation of 1-(1H-benzimidazol-2-yl)-3-(substituted phenyl)prop-2-en-1-ones with hydroxylamine. These methods provide a framework for the synthesis of related isoxazole benzoic acid derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, which can be substituted with various functional groups that influence the compound's properties and reactivity. The papers discuss the structural characterization of these compounds using techniques such as IR, NMR, and MS analyses . The molecular docking studies mentioned in paper also provide insights into the potential interactions of these compounds with biological targets, which is relevant for understanding the structure-activity relationships.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The papers do not provide specific details on the chemical reactions of the compound "4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid," but they do mention the reactivity of similar compounds. For instance, the reactivity of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one with metal ions and the potential of benzoxazole and benzothiazole derivatives to act as fluorescent probes suggest that the compound of interest may also exhibit interesting reactivity patterns that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structures. The papers provide some information on the properties of related compounds, such as their antimicrobial and antioxidant activities , as well as their potential as acetylcholinesterase inhibitors . These properties are important for the application of these compounds in medicinal chemistry and other fields. The solubility, stability, and reactivity of these compounds can also be inferred from the synthesis methods and biological evaluations discussed in the papers.

Scientific Research Applications

1. Antimicrobial and Antioxidant Activities

Isoxazole derivatives of benzoic acid, including compounds structurally similar to 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds demonstrated strong antioxidant activity and potential as antimicrobial agents (V. Pothuri, P. Machiraju, V. Rao, 2020).

2. Herbicidal Activity

Research on isoxazole, nicotinic acid, and benzoic acid derivatives has led to the design and synthesis of compounds with significant herbicidal activity. These studies have focused on creating derivatives that can act as effective herbicides, potentially including structures like the one you're inquiring about (Ying Fu et al., 2021).

3. Pharmaceutical Development

A range of benzoic acid derivatives, including those with isoxazole units, have been explored for their roles in pharmaceutical development. These studies have looked into the synthesis and biological activity of these compounds, with a focus on their potential therapeutic applications (E. A. Abd El-Meguid, 2014).

4. Liquid Crystalline Complexes

In the field of materials science, benzoic acid derivatives are being studied for their ability to form supramolecular liquid crystalline complexes. This research is significant for developing new materials with unique properties, relevant to the compound (M. Alaasar, C. Tschierske, 2019).

5. Analytical Chemistry Applications

Benzoic acid derivatives with isoxazole groups have also found applications in analytical chemistry, particularly as chemosensors for detecting various ions. This research is crucial for developing new, sensitive detection methods (G. Emandi, Keith J. Flanagan, M. Senge, 2018).

Safety And Hazards

The safety information indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTXSIGPZDVVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Synthesis routes and methods I

Procedure details

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CCCCCOc1ccc(-c2cc(-c3ccc(C(=O)OCC)cc3)no2)cc1
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Synthesis routes and methods II

Procedure details

The pure potassium 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate obtained in Example 2, tetrahydrofuran (131 L) and water (131 L) were put into a 1000 L glass-lined reaction chamber, heated to 45 to 55° C., and 1N hydrochloric acid (82 L) was added to this reaction mixture for 20 or more minutes. Furthermore, water (607 L) was added to the reaction mixture for 30 or more minutes at the same temperature. This reaction mixture was cooled to 25 to 35° C. and its pH was adjusted to 3 or less with 6N hydrochloric acid. The product was isolated by a centrifugal separator and washed with water (164 L) and acetone (82 L) and dried by a vacuum drier to obtain pure 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (14.9 kg).
Name
potassium 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate
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0 (± 1) mol
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reactant
Reaction Step One
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131 L
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glass-lined
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1000 L
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131 L
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82 L
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0 (± 1) mol
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607 L
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Synthesis routes and methods III

Procedure details

To a solution of Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate (6.33 g) in ethanol 60 ml) and tetrahydrofuran (90 ml) was added 2N sodium hydroxide aqueous solution (12.5 ml) at 80° C. The mixture was refluxed for 1 hour and poured into ice-water. The suspension was adjusted to pH 2.0 with 1N HCl. The precipitate was collected by filtration, washed with water and dried to give 4-[5-(4-n-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (5.80 g).
Name
Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
90 mL
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reactant
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12.5 mL
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reactant
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60 mL
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solvent
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ice water
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Synthesis routes and methods IV

Procedure details

To 92 mg (0.26 mmol) methyl 4-[3-(4-pentyloxyphenyl)-3-oxopropanoyl]benzoate in 10 mL ethanol was added 146 mg (3.63 mmol) sodium hydroxide and 500 mg (7.25 mmol) hydroxylamine hydrochloride in 2 mL water. The solution was refluxed for 7 h. After cooling to room temperature, 1 M hydrochloric acid was added and the precipitate formed was filtered off and washed with water. Upon drying, the product was obtained as a white solid (22 mg, 0.06 mmol, 23%). 1H NMR (D6-acetone, 500 MHz): δ=8.18 (d, 2H, J=8.6 Hz), 8.06 (d, 2H, J=8.5 Hz), 7.89 (d, 2H, J=8.6 Hz), 7.30 (s, 1H), 7.11 (d, 2H, J=8.6 Hz), 4.08 (t, 2H, J=7.3 Hz), 1.82 (m, 2H), 1.47 (m, 4H), 0.93 (t, 3H, J=7.3 Hz). HPLC: 4.641 min.
Quantity
92 mg
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146 mg
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500 mg
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reactant
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10 mL
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2 mL
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Yield
23%

Synthesis routes and methods V

Procedure details

To a solution of Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate (6.33 g) in ethanol (60 ml) and tetrahydrofuran (90 ml) was added 2N sodium hydroxide aqueous solution (12.5 ml) at 80° C. The mixture was refluxed for 1 hour and poured into ice-water. The suspension was adjusted to pH 2.0 with 1N HCl. The precipitate was collected by filtration, washed with water and dried to give 4-[5-(4-n-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (5.80 g).
Name
Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
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Quantity
60 mL
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solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 3
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 5
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4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 6
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Citations

For This Compound
1
Citations
P Rao, I Hussain, V Rao, S Sen… - Synthetic …, 2019 - Taylor & Francis
A concise synthesis of key isoxazole-based side chain of Micafungin, an USFDA approved anti-fungal agent, has been delineated. The route design notably involves a one pot …
Number of citations: 2 www.tandfonline.com

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